molecular formula C9H19N3 B1398821 3-(4-methyl-1-piperazinyl)Cyclobutanamine CAS No. 1213250-15-7

3-(4-methyl-1-piperazinyl)Cyclobutanamine

Cat. No.: B1398821
CAS No.: 1213250-15-7
M. Wt: 169.27 g/mol
InChI Key: FRWUAWMJAKBTTJ-UHFFFAOYSA-N
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Description

3-(4-methyl-1-piperazinyl)Cyclobutanamine is a cyclic amine compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutane ring attached to a piperazine moiety with a methyl group substitution.

Preparation Methods

The synthesis of 3-(4-methyl-1-piperazinyl)Cyclobutanamine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(4-methyl-1-piperazinyl)Cyclobutanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-methyl-1-piperazinyl)Cyclobutanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. For example, it may be used in the development of drugs targeting specific receptors or enzymes. In industry, it can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1-piperazinyl)Cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(4-methyl-1-piperazinyl)Cyclobutanamine can be compared to other similar compounds, such as 3-(4-methyl-1-piperazinyl)-1-butanamine and 2-(4-methyl-1-piperazinyl)-1-butanamine . These compounds share similar structural features but differ in the length and branching of their carbon chains. The unique cyclobutane ring in this compound distinguishes it from these other compounds, potentially leading to different chemical and biological properties .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)9-6-8(10)7-9/h8-9H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWUAWMJAKBTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-methyl-1-piperazinyl)Cyclobutanamine
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3-(4-methyl-1-piperazinyl)Cyclobutanamine
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3-(4-methyl-1-piperazinyl)Cyclobutanamine
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3-(4-methyl-1-piperazinyl)Cyclobutanamine
Reactant of Route 5
3-(4-methyl-1-piperazinyl)Cyclobutanamine
Reactant of Route 6
3-(4-methyl-1-piperazinyl)Cyclobutanamine

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